3-Phenyl-3-oxetanecarbonitrile

描述

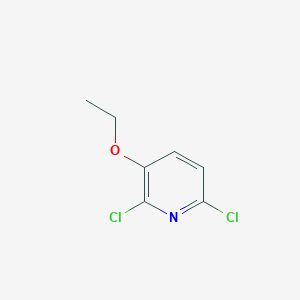

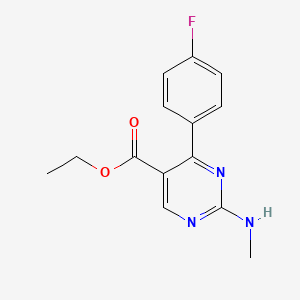

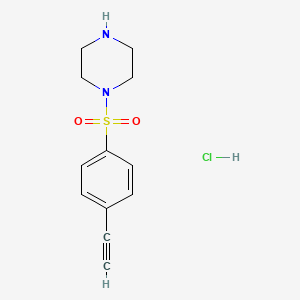

3-Phenyl-3-oxetanecarbonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 . It is used in diverse scientific research due to its unique structure.

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Phenyl-3-oxetanecarbonitrile, has been the subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of 3-Phenyl-3-oxetanecarbonitrile is characterized by a four-membered oxetane ring . The structure enables exploration of novel reactions and synthesis pathways.Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenyl-3-oxetanecarbonitrile are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .科学研究应用

Chemical Research and Mountaineering

G. Wittig's research draws an analogy between chemical research and mountaineering, emphasizing the determination required in both fields. This perspective is relevant in the study of compounds like 3-Phenyl-3-oxetanecarbonitrile, where exploring chemical reactions and molecular interactions is akin to navigating uncharted territories in mountaineering. Wittig’s work highlights the importance of perseverance and the joy of discovery in chemical research, which directly applies to the study of 3-Phenyl-3-oxetanecarbonitrile (Wittig, 1980).

Photocatalytic Applications

Yiyang Chen, P. Lu, and Yanguang Wang described the use of 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile as a new photocatalyst for decarboxylative cross-coupling reactions. This research indicates potential photocatalytic applications for similar compounds like 3-Phenyl-3-oxetanecarbonitrile, particularly in facilitating reactions under mild conditions (Chen, Lu, & Wang, 2019).

Synthesis of Heterocyclic Compounds

The work of M. Nagamani, P. Jalapathi, B. Shankar, M. Neelamma, and T. M. Krishna on the synthesis of tetrahydrochromene derivatives provides insights into the synthesis of heterocyclic compounds. This research could guide the use of 3-Phenyl-3-oxetanecarbonitrile in creating complex organic structures, particularly in the context of pharmaceutical and material science (Nagamani et al., 2019).

Optical and Electronic Properties

The study by S. Fatma, A. Bishnoi, and A. Verma on the molecular geometry, electronic properties, and thermodynamic properties of quinoline derivatives provides a foundation for understanding the optical and electronic properties of compounds like 3-Phenyl-3-oxetanecarbonitrile. This research could be pivotal in developing applications in electronic materials and photonics (Fatma, Bishnoi, & Verma, 2015).

Sensing Applications

The development of a phenalenedicarbonitrile-based probe for selective detection of cyanide ions in industrial waste by Ruhi Mehta, Kamaldeep Paul, and Vijay Luxami demonstrates the potential use of similar compounds like 3-Phenyl-3-oxetanecarbonitrile in sensing applications. This research could pave the way for creating highly selective and sensitive sensors for environmental monitoring and safety applications (Mehta, Paul, & Luxami, 2021).

属性

IUPAC Name |

3-phenyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBDUUCHRYGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3-oxetanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)

![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)